

# (3E)-octa-1,3-diene IUPAC nomenclature and structure

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## Compound of Interest

Compound Name: 1,3-Octadiene

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An In-depth Technical Guide to (3E)-octa-1,3-diene: IUPAC Nomenclature and Structure

## Introduction

(3E)-octa-1,3-diene is an acyclic organic compound classified as a conjugated diene.<sup>[1]</sup> Its specific nomenclature and stereochemistry are crucial for understanding its chemical properties and reactivity, particularly in the context of organic synthesis and drug development. This guide provides a detailed breakdown of the IUPAC naming conventions and the structural characteristics of this molecule.

## IUPAC Nomenclature Deconstruction

The systematic name (3E)-octa-1,3-diene is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).<sup>[2]</sup> Each component of the name provides precise information about the molecule's structure.

- octa-: This prefix indicates that the longest continuous carbon chain in the molecule contains eight carbon atoms.<sup>[3]</sup>
- -diene: This suffix signifies the presence of two carbon-carbon double bonds within the parent chain.<sup>[4][5]</sup>
- -1,3-: These numbers, known as locants, specify the starting positions of the two double bonds along the carbon chain. The first double bond starts at carbon #1 (between C1 and

C2), and the second starts at carbon #3 (between C3 and C4).[6]

- (3E)-: This stereodescriptor specifies the geometric configuration around the double bond located at carbon #3.[7]

## Stereochemistry: The (E) Configuration

The "E/Z" notation is used to unambiguously describe the stereochemistry of double bonds, especially when the simpler cis/trans system is inadequate.[8][9] The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules.[10][11]

- Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atoms directly bonded to the double bond carbon. Higher atomic numbers receive higher priority.[11]
- Determine Configuration:
  - If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[12]
  - If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[12]

For the double bond at C3-C4 in octa-1,3-diene:

- At Carbon 3 (C3): The attached groups are a hydrogen atom (-H) and a vinyl group (-CH=CH<sub>2</sub>). Carbon has a higher atomic number than hydrogen, so the vinyl group is the higher-priority group.
- At Carbon 4 (C4): The attached groups are a hydrogen atom (-H) and a butyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>). Carbon has a higher atomic number than hydrogen, so the butyl group is the higher-priority group.

In the (3E) isomer, the high-priority vinyl group on C3 and the high-priority butyl group on C4 are positioned on opposite sides of the C3=C4 double bond. The double bond at C1-C2 does not exhibit E/Z isomerism because carbon #1 is bonded to two identical hydrogen atoms.[13]

## Chemical Structure

(3E)-octa-1,3-diene is a hydrocarbon with the molecular formula  $C_8H_{14}$ .<sup>[7][14]</sup> Its structure consists of an eight-carbon chain with two double bonds located at positions 1 and 3.<sup>[6]</sup> The presence of double bonds at C1 and C3 makes it a conjugated system, where the pi orbitals of the two double bonds are separated by a single bond, allowing for electron delocalization. This conjugation imparts additional stability to the molecule compared to non-conjugated dienes.<sup>[5]</sup>

The geometry of the molecule is defined by the  $sp^2$  hybridization of carbons C1, C2, C3, and C4, leading to trigonal planar geometry around these atoms with bond angles of approximately  $120^\circ$ . The (3E) configuration dictates a "trans-like" arrangement across the C3-C4 double bond.

## Visualization of (3E)-octa-1,3-diene

The following diagram illustrates the chemical structure and the stereochemical relationship of the substituent groups that define the molecule as (3E)-octa-1,3-diene.

Caption: 2D structure of (3E)-octa-1,3-diene with priority groups highlighted.

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